molecular formula C18H19N5O3 B6565413 N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide CAS No. 946359-87-1

N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide

Cat. No.: B6565413
CAS No.: 946359-87-1
M. Wt: 353.4 g/mol
InChI Key: DSSQGRUEYNYXGZ-UHFFFAOYSA-N
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Description

N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C18H19N5O3 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.14878949 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-13-3-7-16(8-4-13)26-12-18(24)19-11-17-20-21-22-23(17)14-5-9-15(25-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSQGRUEYNYXGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methylphenoxy)acetamide is a synthetic compound belonging to the class of tetrazole derivatives. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry. This article provides an in-depth analysis of its biological activity based on various research findings.

Structural Characteristics

The compound features:

  • Tetrazole ring : A five-membered ring containing four nitrogen atoms and one carbon atom, known for its ability to mimic biological molecules.
  • Methoxyphenyl group : Enhances lipophilicity and may influence binding interactions.
  • Phenoxyacetamide moiety : Contributes to the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The tetrazole structure allows it to act as a bioisostere for carboxylic acids, potentially inhibiting protein tyrosine phosphatases (PTPs) and other targets involved in cellular signaling pathways.

In Vitro Studies

Research has shown that compounds with similar structures exhibit significant biological activities. For instance:

  • Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) : A related compound demonstrated an IC50 value of 4.48 µM against PTP1B, indicating potential for diabetes treatment through modulation of insulin signaling pathways .

Anticancer Activity

The compound's anticancer potential has been evaluated using the National Cancer Institute's 60-cell line screening protocol. Results from similar tetrazole derivatives indicate varied activity across different cancer types:

  • Leukemia and Melanoma : Some derivatives have shown low cytotoxicity but selective sensitivity in leukemia cell lines .

Comparative Analysis of Related Compounds

The following table highlights the biological activities of related tetrazole compounds:

Compound NameStructureBiological ActivityIC50 (µM)
NM-03N-(3-(1H-tetrazol-5-yl)phenyl)acetamidePTP1B Inhibitor4.48
Compound ASimilar structure with variationsAnticancer (Leukemia)>10
Compound BDifferent substitution patternModerate PTP Inhibition8.5

Case Studies

Recent studies have highlighted the efficacy of tetrazole derivatives in various applications:

  • Diabetes Management : The inhibition of PTP1B has been linked to improved insulin sensitivity, making these compounds candidates for diabetes therapy .
  • Cancer Treatment : The selective sensitivity observed in leukemia cell lines suggests that further modifications could enhance anticancer properties .

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